molecular formula C12H12S4 B14271444 3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- CAS No. 176324-59-7

3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)-

Cat. No.: B14271444
CAS No.: 176324-59-7
M. Wt: 284.5 g/mol
InChI Key: VDAWINHMZKHWHU-UHFFFAOYSA-N
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Description

3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- is a sulfur-containing heterocyclic compound. It is known for its potent antioxidant properties and has been studied for its potential chemoprotective effects. The compound’s unique structure allows it to interact with various biological systems, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- typically involves the reaction of appropriate thiol and thione precursors under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the thiol group reacts with a carbonyl compound to form the dithiole ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio or phenylmethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted dithiole derivatives.

Scientific Research Applications

3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.

    Medicine: Investigated for its chemoprotective effects and potential use in treating diseases related to oxidative damage.

    Industry: Utilized in the development of materials with specific chemical properties, such as corrosion inhibitors.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress response, such as catalase and superoxide dismutase. The compound may also modulate signaling pathways related to inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    3H-1,2-Dithiole-3-thione: A simpler analog with similar antioxidant properties.

    5-Phenyl-3H-1,2-Dithiole-3-thione: Another derivative with a phenyl group, known for its chemoprotective effects.

Uniqueness

3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- is unique due to the presence of both ethylthio and phenylmethyl groups, which enhance its chemical reactivity and biological activity. These substituents may provide additional sites for interaction with biological molecules, making it a versatile compound for various applications.

Properties

CAS No.

176324-59-7

Molecular Formula

C12H12S4

Molecular Weight

284.5 g/mol

IUPAC Name

4-benzyl-5-ethylsulfanyldithiole-3-thione

InChI

InChI=1S/C12H12S4/c1-2-14-12-10(11(13)15-16-12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

VDAWINHMZKHWHU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=S)SS1)CC2=CC=CC=C2

Origin of Product

United States

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